molecular formula C22H21ClN2O2S B2586027 1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine CAS No. 694497-62-6

1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine

Cat. No. B2586027
CAS RN: 694497-62-6
M. Wt: 412.93
InChI Key: IADQQRPLMLIXIZ-UHFFFAOYSA-N
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Description

“1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine” is a derivative of 1-(3-chlorophenyl)piperazine . It is known as mCPP and is a phenyl piperazine derivative. It is used in combination with Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) as an alternative to LSD and MDMA . It is also the primary, active metabolite in urine of the antidepressants trazodone and nefazodone .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antagonistic Activity and Radioligand Development

1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been developed as adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. One of the compounds, 8-(4-(4-(4-chlorophenyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine (PSB-603), was identified as an A2B-specific antagonist, exhibiting high selectivity and virtually no affinity for other receptor subtypes. A tritiated form of PSB-603 was prepared as a radioligand, proving to be a valuable pharmacological tool for selectively labeling A2B receptors in both human and rodent models (Borrmann et al., 2009).

Metabolic Studies

Studies have investigated the metabolic pathways of compounds structurally related to 1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine. For instance, Lu AA21004, a novel antidepressant, was found to undergo oxidative metabolism to form various metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, and an N-hydroxylated piperazine, among others. This study elucidated the involvement of various cytochrome P450 enzymes in these metabolic processes (Hvenegaard et al., 2012).

Synthesis and Evaluation of Derivatives

The synthesis and evaluation of piperazine derivatives have been extensively researched. One study focused on the synthesis of 1-(2,3-dichlorophenyl)piperazine, highlighting its potential as a pharmaceutical intermediate. The paper described its synthesis from 2,6-dichloro-nitrobenzene and piperazine through various chemical reactions, achieving a total yield of 48.2% (Quan, 2006).

Safety and Hazards

The safety data sheet for 1-(3-chlorophenyl)piperazine hydrochloride, a related compound, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine is the 5-HT2C serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .

Mode of Action

1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine interacts with its target, the 5-HT2C serotonin receptor, by acting as an agonist . This means it binds to the receptor and activates it, leading to a series of biochemical reactions within the cell .

Biochemical Pathways

Upon activation of the 5-HT2C serotonin receptor by 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine, several biochemical pathways are affected. These include the release of neurotransmitters such as dopamine and norepinephrine . The downstream effects of these pathways can lead to changes in mood, appetite, and other physiological processes .

Pharmacokinetics

The pharmacokinetics of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver, specifically by the CYP2D6 enzyme . The compound’s half-life ranges from 4 to 14 hours, indicating its presence in the body for a significant period after administration . This impacts its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine’s action include the activation of the 5-HT2C serotonin receptor and the subsequent release of neurotransmitters. This can lead to various physiological effects, such as changes in mood and appetite .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine. For instance, factors such as pH and temperature can impact the stability of the compound . Additionally, individual factors such as the user’s metabolic rate, age, sex, and overall health status can influence the compound’s efficacy and potential side effects .

Biochemical Analysis

Biochemical Properties

1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine has been found to interact with various enzymes and proteins. It is known to act as a 5-HT 2c serotonin receptor agonist . This interaction suggests that the compound may play a role in modulating serotonin signaling pathways, which are crucial for many physiological processes, including mood regulation and gastrointestinal function .

Cellular Effects

The effects of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine on cells are diverse. It has been reported to induce hypophagia in food-deprived and freely feeding rats This suggests that the compound may influence cellular metabolism and energy balance

Molecular Mechanism

The molecular mechanism of action of 1-{[1,1’-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine involves binding interactions with biomolecules, such as the 5-HT 2c serotonin receptor . By acting as an agonist for this receptor, the compound can influence serotonin signaling pathways, potentially leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

Given its role as a 5-HT 2c serotonin receptor agonist , it is plausible that the compound’s effects may vary over time, depending on factors such as its stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

It is known that the compound is a metabolite of the antidepressant drug trazodone . This suggests that it may be involved in the metabolic pathways associated with the metabolism of trazodone.

properties

IUPAC Name

1-(3-chlorophenyl)-4-(4-phenylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2S/c23-20-7-4-8-21(17-20)24-13-15-25(16-14-24)28(26,27)22-11-9-19(10-12-22)18-5-2-1-3-6-18/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADQQRPLMLIXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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